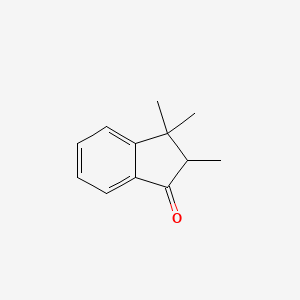![molecular formula C12H11N5O B1624297 Phenol, 4-[(1H-purin-6-ylamino)methyl]- CAS No. 80054-30-4](/img/structure/B1624297.png)
Phenol, 4-[(1H-purin-6-ylamino)methyl]-
Descripción general
Descripción
This compound belongs to the class of purines and has shown promising results in various fields, including cancer research, neurological disorders, and inflammation.
Métodos De Preparación
Phenol, 4-[(1H-purin-6-ylamino)methyl]- is synthesized from 6-chloro-purine through a sequence of reactions involving chlorination, displacement, and acetylation. The final product is purified using column chromatography. The synthetic route typically involves the following steps:
Chlorination: 6-chloro-purine is treated with a chlorinating agent to introduce the chlorine atom.
Displacement: The chlorine atom is displaced by an amino group through nucleophilic substitution.
Acetylation: The resulting compound is acetylated to protect the amino group.
Purification: The final product is purified using column chromatography to obtain a pure compound.
Análisis De Reacciones Químicas
Phenol, 4-[(1H-purin-6-ylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phenol, 4-[(1H-purin-6-ylamino)methyl]- has diverse scientific research applications, including:
Cancer Research: This compound has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Neurological Disorders: It has been studied for its neuroprotective effects and potential use in treating neurological disorders such as Alzheimer’s disease.
Inflammation: The compound exhibits anti-inflammatory properties, making it a candidate for research in inflammatory diseases.
Drug Discovery: Its unique structure allows for the development of novel therapeutic agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of Phenol, 4-[(1H-purin-6-ylamino)methyl]- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
Modulating Signaling Pathways: It can modulate signaling pathways related to inflammation and neuroprotection, thereby exerting its therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activity.
Comparación Con Compuestos Similares
Phenol, 4-[(1H-purin-6-ylamino)methyl]- can be compared with other similar compounds, such as:
Para-Topolin:
Phenol, 4-[(9H-purin-6-ylamino)methyl]-: This compound is structurally similar but differs in the position of the amino group on the purine ring.
The uniqueness of Phenol, 4-[(1H-purin-6-ylamino)methyl]- lies in its specific structure, which allows for targeted interactions with molecular pathways involved in cancer, neurological disorders, and inflammation.
Propiedades
IUPAC Name |
4-[(7H-purin-6-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c18-9-3-1-8(2-4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKJIEMODDQCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433416 | |
| Record name | Phenol, 4-[(1H-purin-6-ylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80054-30-4 | |
| Record name | Phenol, 4-[(1H-purin-6-ylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


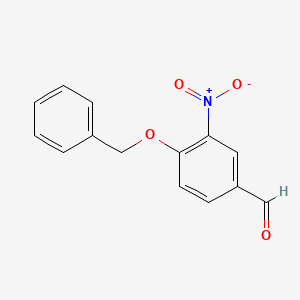
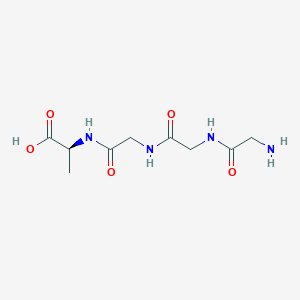
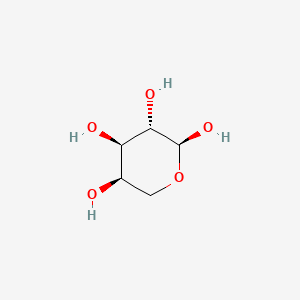
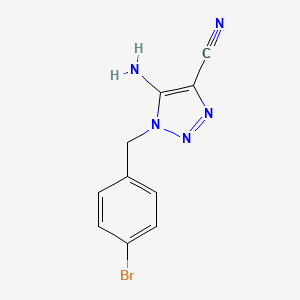
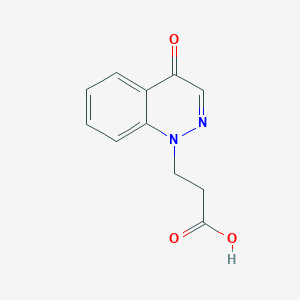
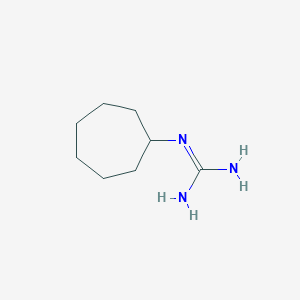
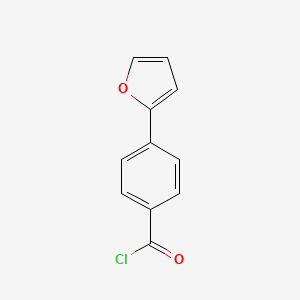
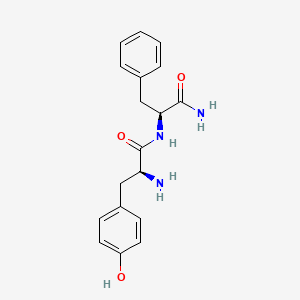

![Methyl {[(4-aminophenyl)sulfonyl]amino}acetate](/img/structure/B1624230.png)

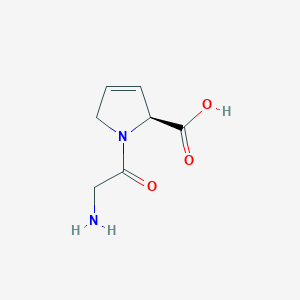
![(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine](/img/structure/B1624235.png)
